(4-クロロフェニル)-ナフタレン-2-イルメタナミン塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

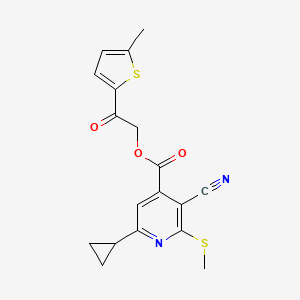

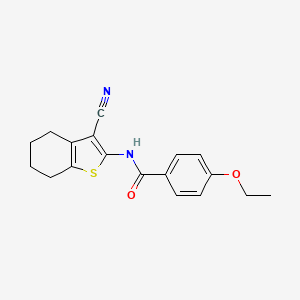

(4-Chlorophenyl)(naphthalen-2-yl)methanamine hydrochloride is a useful research compound. Its molecular formula is C17H15Cl2N and its molecular weight is 304.21. The purity is usually 95%.

BenchChem offers high-quality (4-Chlorophenyl)(naphthalen-2-yl)methanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Chlorophenyl)(naphthalen-2-yl)methanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

- 製薬研究 “(4-クロロフェニル)-ナフタレン-2-イルメタナミン”などのチオールは、その反応性から医薬品の合成における前駆体または機能基として役立ちます。研究者は、医薬品開発と最適化におけるその可能性を探求しています。

- チオールは、金属と強い結合を形成できるため、ポリマーやその他の材料の合成において貴重です。例えば、“(4-クロロフェニル)-ナフタレン-2-イルメタナミン”は、独自の電気的および光学的特性を持つ新しい材料の創出に貢献する可能性があります .

- 分子構造解析 “(4-クロロフェニル)-ナフタレン-2-イルメタナミン”は、メチレン基によって結合された2つの芳香環で構成されています。一方のフェニル環はパラ位に塩素原子を有し、分子はチオール基 (-SH) を含んでいます。

- 化学反応 酸化:チオールは、過酸化水素 (H2O2) などの試薬を用いてジスルフィドに酸化することができます。求核置換反応:チオール基は、より強い求核剤(例えば、ハロゲン化物イオン)によって置換することができます。

材料科学

作用機序

Target of Action

Many compounds that contain a phenyl or naphthalene group are known to interact with various receptors in the body, such as G-protein coupled receptors or ion channels . The specific target would depend on the exact structure and properties of the compound.

Mode of Action

The compound could potentially bind to its target receptor and either activate or inhibit its function. This could lead to a cascade of biochemical reactions within the cell, altering its behavior .

Biochemical Pathways

Depending on the specific target, the compound could affect various biochemical pathways. For example, it could influence signal transduction pathways, alter gene expression, or affect metabolic processes .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound would depend on its chemical structure. Factors such as its size, charge, and hydrophobicity could influence how it is absorbed, distributed, metabolized, and excreted by the body .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific mode of action and the type of cells it affects. It could potentially alter cell function, trigger cell death, or have other effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

生化学分析

Biochemical Properties

(4-Chlorophenyl)-naphthalen-2-ylmethanamine;hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with glutathione peroxidase and glutathione reductase, which are involved in the metabolism of reactive oxygen species . These interactions help in reducing oxidative stress within cells. Additionally, it may interact with catalase, an enzyme responsible for the breakdown of hydrogen peroxide .

Cellular Effects

The effects of (4-Chlorophenyl)-naphthalen-2-ylmethanamine;hydrochloride on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to protect dopaminergic neurons from oxidative stress by lowering reactive oxygen species levels and boosting the glutathione system . This compound also affects gene expression related to oxidative stress response and cellular metabolism.

Molecular Mechanism

At the molecular level, (4-Chlorophenyl)-naphthalen-2-ylmethanamine;hydrochloride exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it inhibits the activity of certain enzymes involved in oxidative stress pathways, thereby reducing the production of reactive oxygen species . Additionally, it may alter gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (4-Chlorophenyl)-naphthalen-2-ylmethanamine;hydrochloride change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has shown sustained protective effects against oxidative stress .

Dosage Effects in Animal Models

The effects of (4-Chlorophenyl)-naphthalen-2-ylmethanamine;hydrochloride vary with different dosages in animal models. At lower doses, it exhibits protective effects against oxidative stress and improves cellular function. At higher doses, it may cause toxic or adverse effects . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired biochemical effects without causing harm.

Metabolic Pathways

(4-Chlorophenyl)-naphthalen-2-ylmethanamine;hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it may influence the activity of G protein-coupled receptors and β-arrestin-mediated signaling pathways, which play a role in metabolic disorders . These interactions can affect glucose and energy homeostasis, contributing to its overall metabolic effects.

Transport and Distribution

The transport and distribution of (4-Chlorophenyl)-naphthalen-2-ylmethanamine;hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. It is distributed to various cellular compartments, where it exerts its biochemical effects . The compound’s localization and accumulation within cells are influenced by its interactions with transport proteins and its physicochemical properties.

Subcellular Localization

(4-Chlorophenyl)-naphthalen-2-ylmethanamine;hydrochloride is localized to specific subcellular compartments, which affects its activity and function. Targeting signals and post-translational modifications direct it to particular organelles, such as the mitochondria or nucleus . This subcellular localization is crucial for its role in modulating cellular processes and biochemical reactions.

特性

IUPAC Name |

(4-chlorophenyl)-naphthalen-2-ylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN.ClH/c18-16-9-7-13(8-10-16)17(19)15-6-5-12-3-1-2-4-14(12)11-15;/h1-11,17H,19H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZOGACJAVCWNEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(C3=CC=C(C=C3)Cl)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(4-bromophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide](/img/structure/B2510385.png)

![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-bromophenyl)ethanone](/img/structure/B2510386.png)

![2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2510389.png)

![3-[5-(4-Bromophenyl)-4-methyl-1,3-oxazol-2-yl]propanoic acid](/img/structure/B2510394.png)

![N-cyclohexyl-4-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butanamide](/img/structure/B2510395.png)

![{2-[(2E)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl]acetyl}urea](/img/structure/B2510401.png)